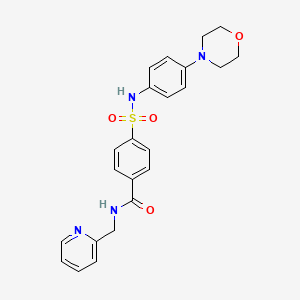

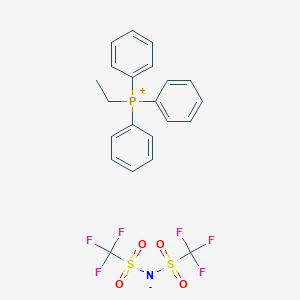

![molecular formula C7H7NS2 B3291984 Thieno[3,2-b]thiophen-2-ylmethanamine CAS No. 874881-30-8](/img/structure/B3291984.png)

Thieno[3,2-b]thiophen-2-ylmethanamine

Vue d'ensemble

Description

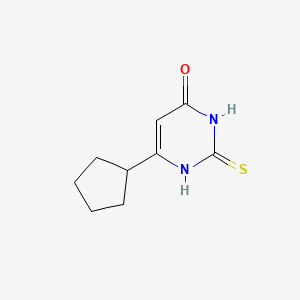

Thieno[3,2-b]thiophen-2-ylmethanamine is a chemical compound that is used for pharmaceutical testing . It is a part of the thienothiophenes class of compounds .

Synthesis Analysis

The synthesis of Thieno[3,2-b]thiophen-2-ylmethanamine involves a catalytic vapour-phase reaction at 550 °C between 2-(2-thienyl)ethanol and carbon disulfide . Other derivatives of this compound are synthesized using Pd-catalyzed Stille or Suzuki coupling reactions .Molecular Structure Analysis

Thieno[3,2-b]thiophen-2-ylmethanamine is a part of the thienothiophenes class of compounds, which are characterized by a stable and electron-rich structure . These compounds are known for their planar system, which can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture .Chemical Reactions Analysis

Thieno[3,2-b]thiophen-2-ylmethanamine undergoes various chemical reactions. For instance, with 2 mol equiv. of butyllithium, it gives its 2,5-dilithiated derivative and its 3,6-dibromo derivative gives the 3,6-dilithiated compound . By quenching with suitable electrophilic reagents, these dilithiated compounds have been converted into various 2,5- or 3,6-disubstituted thieno[3,2-b]thiophenes .Applications De Recherche Scientifique

Nanoarchitecture and Material Design

Thieno[3,2-b]thiophenes are crucial in designing multidimensional nanoarchitectures. These compounds have been explored for their potential in creating complex molecular structures, which can be applied in various fields, including nanotechnology and materials science. Functional oligothiophenes, including Thieno[3,2-b]thiophene analogs, are integral in this research area (Mishra, Ma, & Bäuerle, 2009).

Optical and Electronic Properties

Thieno[3,2-b]thiophene and its derivatives show promising applications in the field of optoelectronics due to their unique optical properties. Studies on platinum(II) poly-ynes incorporating Thieno[3,2-b]thiophene have provided insights into their electronic structure, which is crucial for developing advanced materials for electronic and photonic devices (Devi et al., 2009).

Organic Opto-electronic Materials

Thieno[3,2-b]thiophene's role in organic opto-electronic materials is significant. Attempts to planarize this molecule have led to the synthesis of derivatives that are critical in developing advanced opto-electronic materials, offering new avenues for technological advancements (Hien & Lieu, 2016).

Luminescent Materials

In luminescent material research, Thieno[3,2-b]thiophene derivatives have shown to significantly enhance emission efficiency. Their unique properties are utilized in creating materials with high solid-state emission efficiency, beneficial for optoelectronic and biological applications (Chen et al., 2017).

Organic Semiconductor Applications

Thieno[3,2-b]thiophene derivatives have been synthesized and characterized for their potential as p-type organic semiconductors. Their optical and thermal properties make them suitable candidates for electronic applications (Ahmed, Pisula, & Mhaisalkar, 2012).

Orientations Futures

Thieno[3,2-b]thiophen-2-ylmethanamine and its derivatives have potential applications in the field of organic electronics. For instance, they have been used as hole transport materials in perovskite solar cells . They are also being explored for their potential use in photodynamic therapy of cancer .

Propriétés

IUPAC Name |

thieno[3,2-b]thiophen-5-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NS2/c8-4-5-3-7-6(10-5)1-2-9-7/h1-3H,4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYZEDBJHJWQLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1SC(=C2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-b]thiophen-2-ylmethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B3291951.png)

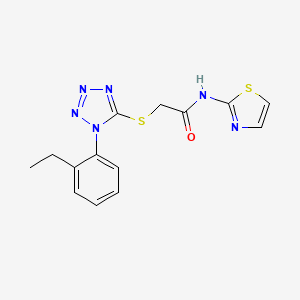

![N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3291959.png)

![4H,5H,6H-cyclopenta[b]thiophen-2-ylmethanamine](/img/structure/B3291977.png)

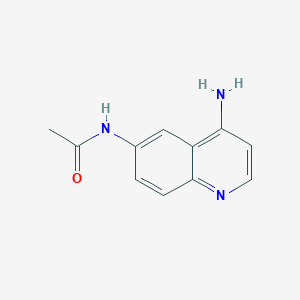

![4-[(7-Chloroquinolin-4-yl)amino]butanoic acid](/img/structure/B3291990.png)

![Phenol, 2-[1-(methylimino)ethyl]-](/img/structure/B3292004.png)